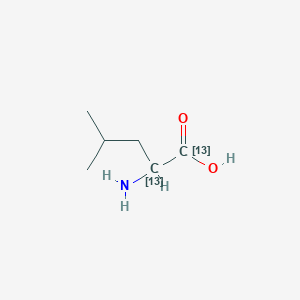
2,2,5,5-Tetramethyl-4-phenacetyliden imidazolidine-1-oxyl free radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-4-phenacetyliden imidazolidine-1-oxyl free radical is a stable organic radical compound. It is commonly used in chemical synthesis as a radical initiator and oxidizing agent. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-4-phenacetyliden imidazolidine-1-oxyl free radical typically involves the following steps :
Starting Material: The synthesis begins with 3-butylchloramine.
Reaction with Nitrosyl Chloride: The starting material reacts with nitrosyl chloride and benzyl alcohol.
Reduction: The intermediate product is then reduced to obtain the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-4-phenacetyliden imidazolidine-1-oxyl free radical undergoes various types of chemical reactions, including :
Oxidation: It acts as an oxidizing agent in several reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Solvents: Such as ethanol, methanol, and dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,5,5-Tetramethyl-4-phenacetyliden imidazolidine-1-oxyl free radical has a wide range of scientific research applications, including :
Chemistry: Used as a radical initiator and oxidizing agent in various chemical reactions.
Biology: Employed in studies involving free radicals and their effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-4-phenacetyliden imidazolidine-1-oxyl free radical involves its ability to donate or accept electrons, making it an effective radical initiator and oxidizing agent. The compound interacts with molecular targets and pathways involved in redox reactions, influencing various chemical and biological processes .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-4-phenacetyliden imidazolidine-1-oxyl free radical can be compared with other similar compounds, such as :
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide: Known for its antioxidant properties.
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl: Used in photochemical degradation studies.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H19N2O2 |
|---|---|
Molecular Weight |
259.32 g/mol |
InChI |
InChI=1S/C15H19N2O2/c1-14(2)13(16-15(3,4)17(14)19)10-12(18)11-8-6-5-7-9-11/h5-10,16H,1-4H3/b13-10+ |
InChI Key |
VMDRIIAKSZJYMP-JLHYYAGUSA-N |
Isomeric SMILES |
CC1(/C(=C\C(=O)C2=CC=CC=C2)/NC(N1[O])(C)C)C |
Canonical SMILES |
CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1[O])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
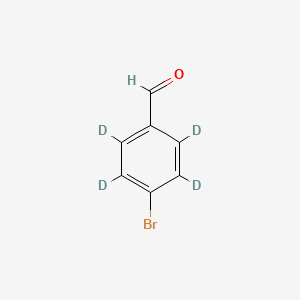
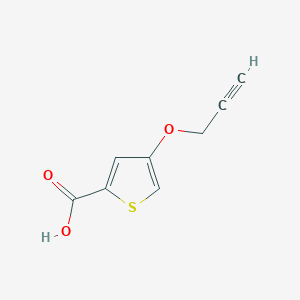

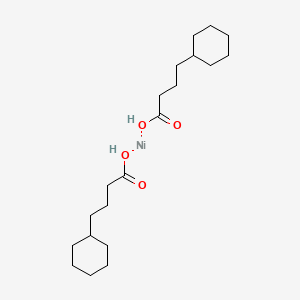
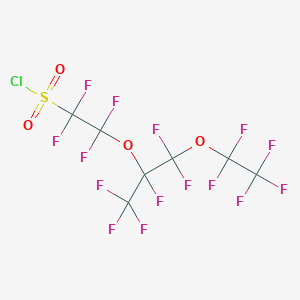
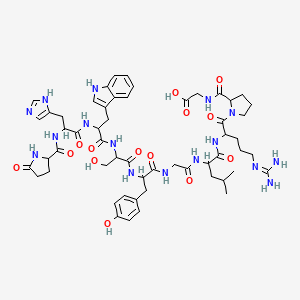
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)





